4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-fluorobenzyl)-1,3-thiazol-5-amine
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Overview
Description
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-fluorobenzyl)-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-fluorobenzyl)-1,3-thiazol-5-amine typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-fluorobenzyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-fluorobenzyl)-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-fluorobenzyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl: This compound shares the sulfonyl and chlorophenyl groups but differs in its overall structure and properties.
2-(4-chlorophenyl)sulfonyl-1-phenyl-ethanone: Another related compound with similar functional groups but a different core structure.
Uniqueness
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-fluorobenzyl)-1,3-thiazol-5-amine is unique due to its combination of functional groups and the presence of the thiazole ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C18H16ClFN2O4S3 |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-[(4-fluorophenyl)methyl]-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H16ClFN2O4S3/c1-2-28(23,24)18-22-17(29(25,26)15-9-5-13(19)6-10-15)16(27-18)21-11-12-3-7-14(20)8-4-12/h3-10,21H,2,11H2,1H3 |
InChI Key |
NXXJBZQFQUIGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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